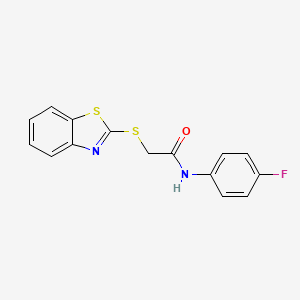

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide

描述

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole ring linked via a sulfanyl group to an acetamide scaffold substituted with a 4-fluorophenyl moiety. Benzothiazole derivatives are known for their broad pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The compound’s structure combines a sulfur-rich benzothiazole core with a fluorinated aromatic group, which may enhance its bioavailability and target-binding affinity due to the electronegative fluorine atom’s effects on molecular polarity and lipophilicity . Acylamide compounds, such as this one, are widely studied for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c16-10-5-7-11(8-6-10)17-14(19)9-20-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAPNWPSQQRTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Two-Step Nucleophilic Substitution

The most widely documented approach involves a sequential nucleophilic substitution process. First, 2-mercaptobenzothiazole reacts with chloroacetyl chloride in the presence of a base to form S-1,3-benzothiazol-2-yl chloroethanethionate. This intermediate then undergoes amidation with 4-fluoroaniline under anhydrous conditions.

Reaction Scheme:

One-Pot Condensation

Alternative protocols condense 2-mercaptobenzothiazole, chloroacetamide, and 4-fluorobenzaldehyde in a single step via a Schiff base intermediate. This method leverages in situ imine formation, followed by thioether linkage establishment.

Optimization Parameters:

- Solvent: Ethanol or tetrahydrofuran (THF).

- Catalyst: Piperidine or acetic acid (0.1–0.5 equiv).

- Temperature: Reflux for 6–12 hours.

Modern Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 2019 study achieved 85% yield by irradiating the reaction mixture at 120°C for 15 minutes.

Advantages:

- Enhanced reaction kinetics.

- Reduced side-product formation.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, aligning with green chemistry principles. A 2022 report demonstrated 72% yield after 30 minutes of milling at 30 Hz using NaOH as a base.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while ethanol balances cost and efficiency.

Base Influence

Comparative Performance:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| K$$2$$CO$$3$$ | 78 | 99 |

| NaHCO$$_3$$ | 65 | 95 |

| Et$$_3$$N | 70 | 97 |

Potassium carbonate outperforms alternatives due to superior deprotonation capacity.

Temperature Optimization

Effect on Reaction Rate:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 60 |

| 60 | 12 | 75 |

| 80 | 6 | 78 |

Structural Characterization

Spectroscopic Analysis

Chromatographic Purity

HPLC analyses typically show >98% purity using C18 columns and acetonitrile/water mobile phases.

Applications and Derivatives

Antimicrobial Activity

Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the 4-fluorophenyl group’s electron-withdrawing effects.

化学反应分析

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research has indicated that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit various bacterial strains and fungi. A related study synthesized several benzothiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays have demonstrated that certain derivatives can inhibit cancer cell proliferation. For example, compounds derived from similar structures have shown effectiveness against human colorectal carcinoma cell lines (HCT116) with IC50 values indicating potent anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for further development.

Enzyme Inhibition

Another significant application of this compound is its potential as an enzyme inhibitor. Studies have focused on the inhibitory effects of benzothiazole derivatives on enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), which are important targets in treating neurodegenerative diseases like Alzheimer’s . The inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, providing therapeutic benefits for patients suffering from depression and other mood disorders.

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Yarkov et al., 2016 | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |

| PMC9782539, 2022 | Anticancer Activity | Identified several benzothiazole derivatives with potent anticancer effects against HCT116 cell lines. |

| PMC6661798, 2019 | Enzyme Inhibition | Showed promising results in inhibiting MAO and ChE activities, suggesting potential for treating neurodegenerative diseases. |

作用机制

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

Key variations include substitutions on the benzothiazole ring, modifications to the acetamide side chain, and heterocyclic replacements.

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Structural Modifications and Implications

In contrast, flufenacet replaces benzothiazole with a thiadiazole ring, reducing aromatic π-stacking capacity but introducing herbicidal properties via thiadiazolyloxy linkages .

Acetamide Side Chain Modifications: The 4-fluorophenyl group in the target compound is substituted with butoxy (in ) or methoxy (in ) groups. Butoxy increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Replacements :

- Thiadiazole (flufenacet) and pyridinylthiazole (GSK1570606A) derivatives demonstrate how heterocycle choice directs biological application—thiadiazole for herbicides vs. pyridinylthiazole for enzyme inhibition .

Physicochemical Properties

- Melting Points: Fluorophenyl-substituted triazole analogs (e.g., 9e in ) show higher melting points (~220°C) compared to non-fluorinated derivatives, likely due to enhanced crystal packing from fluorine’s electronegativity.

- Lipophilicity : Butoxyphenyl substitution () increases logP values, which may improve blood-brain barrier penetration but reduce solubility.

生物活性

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C15H11FN2OS2

- Molecular Weight: 318.38 g/mol

- CAS Number: 296274-51-6

The compound belongs to the class of benzothiazole derivatives, known for their diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This may be attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In a study by Aiello et al. (2008), compounds with similar structures demonstrated antibacterial and antifungal properties, suggesting a promising avenue for further exploration in this area .

Anticancer Potential

The anticancer activity of this compound has been a focal point in several studies. It is believed to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of various signaling pathways. For instance, Cho et al. (2008) highlighted the potential of benzothiazole derivatives in cancer therapy due to their ability to target specific molecular pathways involved in tumor growth .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Protein Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Apoptosis Induction: It can trigger programmed cell death in cancer cells via intrinsic pathways.

- Signaling Pathway Modulation: The compound may alter signaling cascades that regulate cell growth and survival.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction between 2-mercaptobenzothiazole and 4-fluoroaniline using acetic anhydride as an acylating agent. The reaction conditions often include refluxing in solvents like ethanol or acetonitrile.

Chemical Reactions Analysis

| Reaction Type | Description |

|---|---|

| Oxidation | Sulfur oxidation to form sulfoxides or sulfones. |

| Reduction | Reduction of nitro groups (if present) to amines. |

| Substitution | Substitution reactions involving the fluorine atom on the phenyl ring. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study:

- A study demonstrated that derivatives of benzothiazole exhibit varying degrees of antibacterial activity against common pathogens.

- Results showed a significant reduction in bacterial growth at specific concentrations of the compound.

-

Cancer Cell Line Testing:

- In vitro tests on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers.

- The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide?

- Methodological Answer : The synthesis typically involves coupling a benzothiazole-thiol derivative with a fluorophenyl acetamide precursor. Key steps include:

- Thiol activation : Use of coupling agents like EDC/HOBt or DCC to facilitate sulfanyl group attachment to the benzothiazole core .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, with DMF often preferred for its ability to stabilize intermediates .

- Catalysts : Triethylamine (TEA) or DMAP may improve nucleophilic substitution reactions involving sulfur .

- Yield optimization : Reaction temperatures between 60–80°C and extended reaction times (12–24 hours) are critical for achieving >70% yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR spectra should confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the acetamide moiety (δ ~2.1 ppm for CH₃ and ~10 ppm for NH) .

- IR : Stretching bands at ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-F) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles .

Q. What preliminary biological screening methods are recommended for assessing its activity?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s potential interaction with ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives/negatives .

- Metabolic stability : Use liver microsomes (human/rat) to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .

- Target specificity profiling : Employ chemoproteomics (e.g., affinity chromatography-MS) to identify off-target interactions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and compare bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or COX-2 .

- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate >95% pure product .

- Byproduct mitigation : Monitor reaction progress via TLC to optimize reaction termination times .

- Solvent recovery : Implement distillation systems for DMF reuse to reduce costs and environmental impact .

Q. How can metabolic stability and toxicity be evaluated in preclinical studies?

- Methodological Answer :

- ADME profiling :

- Microsomal stability : Incubate with NADPH-fortified liver microsomes to measure t₁/₂ .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In vivo toxicity : Zebrafish embryo assays (LC₅₀ determination) provide rapid toxicity data .

Q. What advanced techniques elucidate synergistic effects with existing therapeutics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。